molecular formula C13H11FN2O2S B2731124 N'-(3-fluorophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 701246-72-2

N'-(3-fluorophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2731124
CAS No.: 701246-72-2
M. Wt: 278.3
InChI Key: IOWTVNXMMPGGEO-UHFFFAOYSA-N
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Description

N'-(3-Fluorophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic amide derivative featuring a central ethanediamide core (NH-C(O)-C(O)-NH) substituted with a 3-fluorophenyl group and a thiophen-2-ylmethyl moiety. This structure combines aromatic and heteroaromatic components, which may confer unique electronic, steric, and bioactive properties.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c14-9-3-1-4-10(7-9)16-13(18)12(17)15-8-11-5-2-6-19-11/h1-7H,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWTVNXMMPGGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 3-fluoroaniline with thiophen-2-ylmethylamine in the presence of an oxalyl chloride derivative. The reaction is usually carried out under anhydrous conditions and may require a catalyst to facilitate the formation of the oxamide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific biological or chemical target. Generally, the compound may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. The fluorophenyl and thiophen-2-ylmethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with 3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

  • Core : The target compound has an ethanediamide core, while 3-chloro-N-phenyl-phthalimide (Fig. 1) contains a rigid phthalimide isoindole-1,3-dione ring.
  • Substituents : The target compound substitutes with a 3-fluorophenyl and thiophen-2-ylmethyl group, whereas the phthalimide derivative has a chloro atom and a simple phenyl group.

Functional Implications :

  • Solubility and Bioactivity : The thiophene moiety in the target compound may enhance lipophilicity compared to the chloro-substituted phthalimide, favoring membrane permeability in biological systems.
  • Applications: Phthalimides are used as polyimide monomers , whereas the target compound’s ethanediamide structure might suit flexible polymer backbones or metal-organic frameworks.

Table 1 : Key Structural and Functional Comparisons

Feature Target Compound 3-Chloro-N-phenyl-phthalimide
Core Structure Ethanediamide (NH-C(O)-C(O)-NH) Phthalimide (isoindole-1,3-dione)
Aromatic Substituents 3-Fluorophenyl, thiophen-2-ylmethyl Phenyl, 3-chloro
Electronic Profile Moderate electron-withdrawing Strong electron-withdrawing
Potential Applications Bioactive agents, flexible polymers High-performance polyimides

Comparison with N-(3-Acetyl-2-thienyl)acetamides ()

Structural Differences :

  • Thiophene Functionalization : The target compound’s thiophen-2-ylmethyl group is linked via a methylene bridge, while N-(3-acetyl-2-thienyl)acetamides feature a direct acetyl substitution on the thiophene ring.
  • Core : The target uses an ethanediamide backbone, whereas the acetamides are simple acetamide derivatives.

Functional Implications :

  • Hydrogen Bonding : The acetyl group in ’s compounds introduces a ketone, enabling stronger hydrogen bonding compared to the target’s thiophen-2-ylmethyl group.
  • Synthetic Utility : Both compounds serve as intermediates, but the target’s ethanediamide core could enable dimerization or crosslinking reactions.

Comparison with Pesticide-Related Amides ()

Structural Differences :

  • Substituents : Pesticides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) feature trifluoromethyl and benzamide groups, contrasting with the target’s ethanediamide core and thiophene moiety.
  • Bioactivity Drivers : Fluorine in the target compound (3-fluorophenyl) may mimic the electron-withdrawing effects of trifluoromethyl groups in pesticides, enhancing interaction with target enzymes.

Functional Implications :

  • Stability : The ethanediamide core may be more hydrolytically labile than benzamide-based pesticides, affecting environmental persistence.
  • Target Specificity : Thiophene’s sulfur atom could facilitate interactions with metalloenzymes, differing from the oxygen-dominated interactions of benzamide pesticides.

Comparison with Patent-Listed Sulfonamides/Thioamides ()

Structural Differences :

  • Core and Substituents : The EU patent compounds (e.g., N-methylmethanesulfonamide derivatives) include sulfonamide/thioamide groups and trifluoromethylphenyl substituents, whereas the target compound lacks sulfur in the amide linkage.

Functional Implications :

  • Electron Density : Sulfonamides are stronger electron-withdrawing groups than ethanediamides, influencing reactivity in catalysis or drug metabolism.
  • Biological Interactions : Thioamides (e.g., in ) exhibit distinct hydrogen-bonding and redox properties compared to the target’s oxamide core.

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